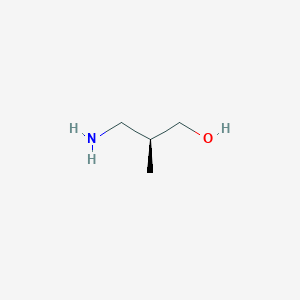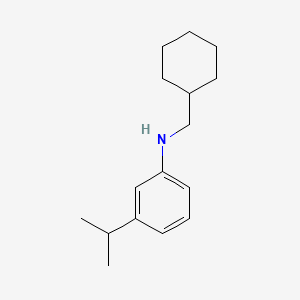
N-(cyclohexylmethyl)-3-propan-2-ylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylmethyl)-3-propan-2-ylaniline, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. The compound has been shown to have potential therapeutic benefits in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.
Mecanismo De Acción
CX-5461 targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. The compound binds to the DNA template of RNA polymerase I and inhibits the elongation of the RNA chain. This leads to the inhibition of ribosomal RNA synthesis and subsequent cell death in cancer cells that have an overactive nucleolar stress response.
Biochemical and Physiological Effects:
CX-5461 has been shown to selectively target cancer cells that have an overactive nucleolar stress response, leading to the inhibition of ribosomal RNA synthesis and subsequent cell death. The compound has been shown to be effective against various types of cancer, including breast, ovarian, and pancreatic cancer. CX-5461 has also been shown to have minimal toxicity to normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CX-5461 in lab experiments include its selectivity for cancer cells that have an overactive nucleolar stress response, its ability to inhibit ribosomal RNA synthesis, and its potential therapeutic benefits in the treatment of cancer. The limitations of using CX-5461 in lab experiments include its cost, its potential toxicity to normal cells, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For research on CX-5461 include the evaluation of its safety and efficacy in clinical trials, the identification of biomarkers that can predict response to treatment, and the development of combination therapies that can enhance its therapeutic benefits. Further research is also needed to fully understand the mechanism of action of CX-5461 and its potential as a therapeutic agent for cancer.
Métodos De Síntesis
The synthesis of CX-5461 involves several steps, including the protection of aniline with a tert-butyloxycarbonyl (Boc) group, the reaction of the protected aniline with cyclohexylmethyl bromide to form the N-cyclohexylmethyl-protected aniline, and the deprotection of the Boc group to yield CX-5461. The synthesis of CX-5461 has been described in detail in several research papers.
Aplicaciones Científicas De Investigación
CX-5461 has been extensively studied for its potential therapeutic benefits in the treatment of cancer. The compound has been shown to selectively target cancer cells that have an overactive nucleolar stress response, leading to the inhibition of ribosomal RNA synthesis and subsequent cell death. CX-5461 has been shown to be effective against various types of cancer, including breast, ovarian, and pancreatic cancer. Clinical trials are currently underway to evaluate the safety and efficacy of CX-5461 in cancer patients.
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)-3-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-13(2)15-9-6-10-16(11-15)17-12-14-7-4-3-5-8-14/h6,9-11,13-14,17H,3-5,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYSWKXCONGPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 29553255 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

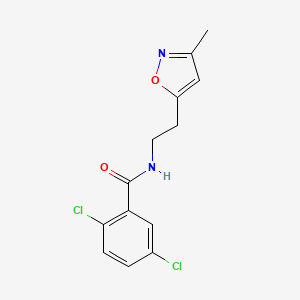
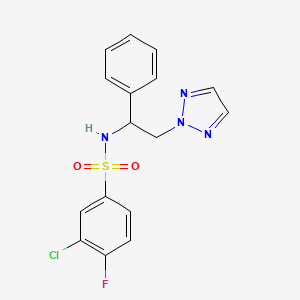
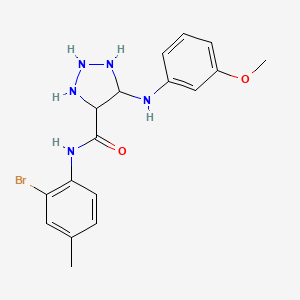
![N-(3,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2666316.png)
![1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid](/img/structure/B2666319.png)
![Methyl 5-(((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2666320.png)
![1-[3-(1H-tetrazol-1-yl)phenyl]ethanol](/img/structure/B2666321.png)
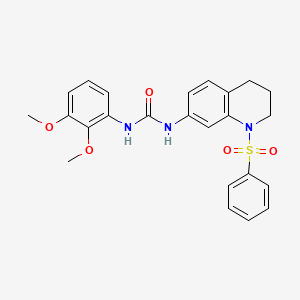
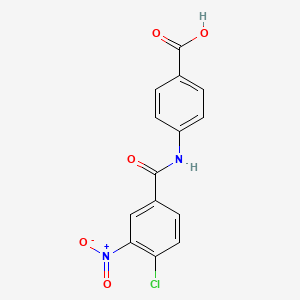
![Methyl 2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2666329.png)
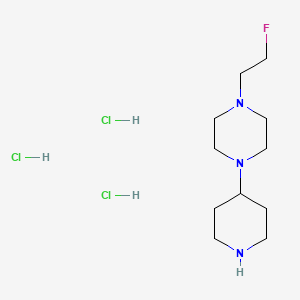
![[4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-1'-(2,4-dichlorophenyl)-3,3'-dimethyl-](/img/structure/B2666331.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2666332.png)
